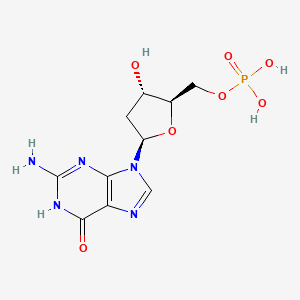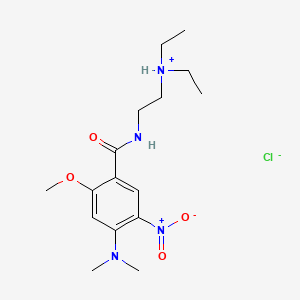
2'-Deoxyguanosine 5'-monophosphate
Overview
Description
2’-Deoxyguanosine 5’-monophosphate is a nucleotide derivative of guanosine triphosphate, where the hydroxyl group on the 2’ carbon of the nucleotide’s pentose has been reduced to a hydrogen atom. This compound is a monomer used in DNA synthesis and is essential for various biological processes .
Mechanism of Action
Target of Action
The primary targets of dGMP are guanylate kinases . These enzymes play a crucial role in the metabolism of nucleotides, which are the building blocks of DNA and RNA .
Mode of Action
dGMP interacts with its targets, the guanylate kinases, by serving as a substrate . The interaction results in the conversion of dGMP to deoxyguanosine diphosphate (dGDP), which is then further phosphorylated to deoxyguanosine triphosphate (dGTP) .
Biochemical Pathways
dGMP is involved in the nucleotide metabolism pathway . It is converted to dGDP by guanylate kinases, and then to dGTP. dGTP is a crucial component in DNA synthesis, contributing to the growth and repair of cells .
Result of Action
The action of dGMP results in the production of dGTP, a necessary component for DNA synthesis . This contributes to cellular functions such as growth, division, and repair.
Preparation Methods
Synthetic Routes and Reaction Conditions
2’-Deoxyguanosine 5’-monophosphate can be synthesized through a multi-enzyme cascade reaction. This involves purine nucleoside phosphorylase, acetate kinase, N-deoxyribosytransferase II, and deoxyguanosine kinase. The initial guanosine substrate is cleaved into guanine and ribose-1-phosphate, which then reacts with thymidine to produce deoxyguanosine. Finally, deoxyguanosine is phosphorylated to form 2’-Deoxyguanosine 5’-monophosphate .
Industrial Production Methods
Traditionally, 2’-Deoxyguanosine 5’-monophosphate is separated from DNA degradation products, which is a low-yielding and time-consuming process. the multi-enzyme cascade reaction offers a more efficient method, achieving a maximal yield of up to 76% .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyguanosine 5’-monophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Photosensitized oxidation using UV-A radiation and pterin as a photosensitizer.
Reduction: Typically involves reducing agents like sodium borohydride.
Substitution: Involves nucleophilic substitution reactions where the phosphate group can be replaced by other nucleophiles.
Major Products
Oxidation: Imidazolone, dehydroguanidinohydantoin, guanidinohydantoin, oxazolone, and spiroiminodihydantoin.
Reduction: Reduced forms of the nucleotide.
Substitution: Various substituted nucleotides depending on the nucleophile used.
Scientific Research Applications
2’-Deoxyguanosine 5’-monophosphate is widely used in scientific research due to its role in DNA synthesis. It serves as a substrate for guanylate kinase to form deoxyguanosine diphosphate, which is further phosphorylated to deoxyguanosine triphosphate, supporting DNA biosynthesis . Additionally, it is used in studies of self-assembling in solution, nucleation and growth of G-quadruplexes, nucleophilic trapping, and reductive alkylation .
Comparison with Similar Compounds
2’-Deoxyguanosine 5’-monophosphate is unique due to its specific role in DNA synthesis and its structural properties. Similar compounds include:
2’-Deoxyadenosine 5’-monophosphate: Another nucleotide used in DNA synthesis.
2’-Deoxycytidine 5’-monophosphate: Also involved in DNA synthesis.
2’-Deoxythymidine 5’-monophosphate: A thymine nucleotide used in DNA synthesis.
These compounds share similar roles in DNA synthesis but differ in their nucleobase components, which confer unique properties and functions in biological processes.
Properties
IUPAC Name |
[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFMZDNNPPEQNG-KVQBGUIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25656-92-2, 33430-61-4 (di-hydrochloride salt) | |
| Record name | 5′-Guanylic acid, 2′-deoxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25656-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Deoxyguanosine 5'-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000902045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20896947 | |
| Record name | 2'-Deoxyguanosine 5'-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20896947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2'-Deoxyguanosine 5'-monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001044 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
902-04-5 | |
| Record name | 2′-Deoxyguanosine 5′-monophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Deoxyguanosine 5'-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000902045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Deoxyguanosine-5'-Monophosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04457 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2'-Deoxyguanosine 5'-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20896947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-deoxy-5'-guanylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-DEOXYGUANOSINE 5'-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EAM4TG712 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2'-Deoxyguanosine 5'-monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001044 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-bis[(E)-pyridin-2-ylmethylideneamino]urea](/img/structure/B1661294.png)

![N-{2-[Benzyl(methyl)amino]ethyl}acetamide](/img/structure/B1661296.png)
![Pyrido[2,3-d]pyrimidin-4(1H)-one, 1-(4-methylphenyl)-2-(methylthio)-](/img/structure/B1661297.png)
![5(4H)-Oxazolone, 4-[(5-bromo-2-furanyl)methylene]-2-phenyl-](/img/structure/B1661298.png)

![4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B1661302.png)

![Benzothiazolium, 3-[(4-chlorophenyl)methyl]-6-methyl-, bromide](/img/structure/B1661306.png)
![Benzothiazolium, 3-[(3-fluorophenyl)methyl]-6-methyl-, bromide](/img/structure/B1661308.png)
![Benzothiazolium, 3-[(3-bromophenyl)methyl]-6-chloro-, bromide](/img/structure/B1661310.png)


